N-[(3S)-2-oxopyrrolidin-3-yl]formamide
CAS No.: 146679-04-1
Cat. No.: VC11568571
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![N-[(3S)-2-oxopyrrolidin-3-yl]formamide - 146679-04-1](/images/no_structure.jpg)
Specification
CAS No. | 146679-04-1 |
---|---|
Molecular Formula | C5H8N2O2 |
Molecular Weight | 128.13 g/mol |
IUPAC Name | N-[(3S)-2-oxopyrrolidin-3-yl]formamide |
Standard InChI | InChI=1S/C5H8N2O2/c8-3-7-4-1-2-6-5(4)9/h3-4H,1-2H2,(H,6,9)(H,7,8)/t4-/m0/s1 |
Standard InChI Key | XZQFGMJAIGQKHP-BYPYZUCNSA-N |
Isomeric SMILES | C1CNC(=O)[C@H]1NC=O |
Canonical SMILES | C1CNC(=O)C1NC=O |
Introduction
Chemical Structure and Stereochemical Properties
N-[(3S)-2-Oxopyrrolidin-3-yl]formamide (C₆H₁₀N₂O₂) features a five-membered pyrrolidinone ring with a formamide substituent at the (3S)-position. The pyrrolidinone ring adopts a puckered conformation, with the carbonyl group at position 2 contributing to partial double-bond character in the C–N bond, as observed in analogous amides . Spectroscopic studies of related compounds reveal infrared (IR) C=O stretching frequencies near 1675 cm⁻¹, slightly lower than typical ketones due to conjugation effects .
The (3S) configuration introduces chirality, critical for interactions in biological systems. Nuclear magnetic resonance (NMR) analysis of similar pyrrolidinone derivatives shows distinct methylene proton signals at ambient temperatures, coalescing into a single peak at elevated temperatures due to hindered rotation around the amide bond . This dynamic behavior underscores the compound’s fluxional nature, which influences its reactivity in synthetic pathways.
Synthesis and Reaction Pathways
Biocatalytic Desymmetrization
A prominent route to enantiopure N-[(3S)-2-oxopyrrolidin-3-yl]formamide derivatives involves biocatalytic desymmetrization using monoamine oxidase N (MAO-N) mutants. For example, MAO-N D5 catalyzes the oxidation of meso-pyrrolidines to chiral bicyclic imines with >99% enantiomeric excess (ee) . These imines serve as precursors for Ugi-type multicomponent reactions (U-3CR), enabling rapid assembly of complex proline derivatives.
Ugi-Type Multicomponent Reaction (U-3CR)
The U-3CR strategy combines three components:
-
N-Trifluoroacetyl-tert-leucine (2): A chiral carboxylic acid.
-
Chiral bicyclic imine (3): Derived from N-[(3S)-2-oxopyrrolidin-3-yl]formamide intermediates.
-
Isocyanide (4): Introduces nitrile functionality.
This reaction proceeds with high diastereoselectivity (>25:1 dr), driven by steric shielding from the gem-dimethyl group on the bicyclic imine . The product, a Ugi adduct, undergoes subsequent transformations (e.g., methanolysis, oxidation) to yield active pharmaceutical ingredients (APIs) like nirmatrelvir.
Table 1: Key Reaction Parameters for U-3CR
Parameter | Value/Description | Source |
---|---|---|
Yield of Ugi adduct (12) | 68% isolated yield | |
Diastereomeric ratio (dr) | >25:1 | |
Solvent | Methanol | |
Temperature | Room temperature |
Physical and Spectroscopic Properties
Solubility and Partitioning
N-[(3S)-2-Oxopyrrolidin-3-yl]formamide exhibits high water solubility due to its polar amide and carbonyl groups. The partition coefficient (log P<sub>OW</sub>) of analogous compounds is approximately −0.85, indicating moderate hydrophilicity . This property facilitates its use in aqueous reaction media, as evidenced by its miscibility in methanol/water mixtures during U-3CR .
Spectroscopic Characterization
-
IR Spectroscopy: C=O stretches appear at ~1675 cm⁻¹, consistent with conjugated amides .
-
<sup>1</sup>H NMR: Distinct signals for methylene protons (δ 2.5–3.5 ppm) and formamide NH (δ 8.1 ppm) .
-
<sup>13</sup>C NMR: Carbonyl carbons resonate at δ 170–175 ppm, while the pyrrolidinone ring carbons appear between δ 25–50 ppm .
Applications in Pharmaceutical Synthesis
N-[(3S)-2-Oxopyrrolidin-3-yl]formamide derivatives are pivotal in synthesizing antiviral agents. For instance, nirmatrelvir—a component of Paxlovid—relies on a bicyclic proline residue constructed via U-3CR . The compound’s chiral center ensures precise stereochemical alignment required for protease inhibition, underscoring its role in COVID-19 therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume